Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate
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Overview
Description
Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and final esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to simpler forms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down the ester bond to form the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium hydroxide), and acids or bases for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other esters, amides, or oxazolidine derivatives with comparable functional groups.
Uniqueness
The uniqueness of Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C35H33FN2O6 |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentanoate |
InChI |
InChI=1S/C35H33FN2O6/c1-42-32(39)21-20-30(34(40)38-31(23-44-35(38)41)25-10-6-3-7-11-25)33(37-28-16-14-27(36)15-17-28)26-12-18-29(19-13-26)43-22-24-8-4-2-5-9-24/h2-19,30-31,33,37H,20-23H2,1H3/t30-,31-,33-/m1/s1 |
InChI Key |
LVUHZCNSHDZTRB-FMPXFOGJSA-N |
Isomeric SMILES |
COC(=O)CC[C@H]([C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F)C(=O)N4[C@H](COC4=O)C5=CC=CC=C5 |
Canonical SMILES |
COC(=O)CCC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F)C(=O)N4C(COC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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